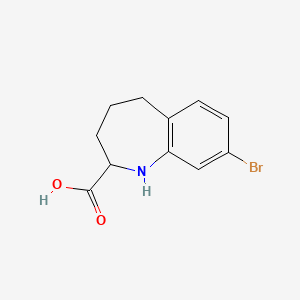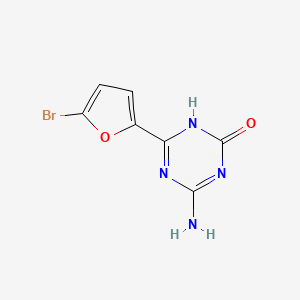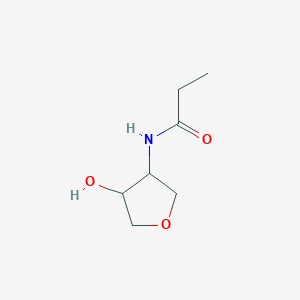
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoroethanamine group attached to a pyrazole ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with trifluoroacetaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrazole ring provides additional binding interactions, enhancing the compound’s affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the trifluoroethanamine group, making it less polar and potentially less bioactive.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a methanamine group instead of trifluoroethanamine, affecting its reactivity and interactions.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propane-1,2-diol: Features a diol group, altering its solubility and chemical behavior.
Uniqueness
The presence of the trifluoroethanamine group in 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine imparts unique properties, such as increased polarity, enhanced hydrogen bonding capability, and potential bioactivity. These characteristics make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H14F3N3 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H14F3N3/c1-8-11(12(17)13(14,15)16)9(2)19(18-8)10-6-4-3-5-7-10/h3-7,12H,17H2,1-2H3 |
InChI-Schlüssel |
KKDFKKNWRZLSEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)



![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)


